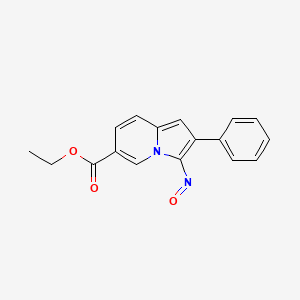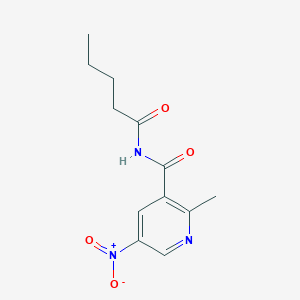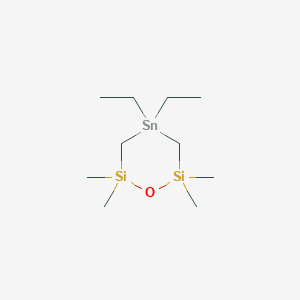
2-(Cyclohexylmethyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Another method involves the Grignard reaction, where 2-methylpyridine is reacted with cyclohexylmethylmagnesium bromide. This reaction is carried out in anhydrous ether or THF, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 5-positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridines.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-6-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.
2-(Cyclohexylmethyl)pyridine: Similar structure but without the methyl group at the 6-position.
6-Methylpyridine: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
Uniqueness
2-(Cyclohexylmethyl)-6-methylpyridine is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct steric and electronic effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60439-18-1 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-6-methylpyridine |
InChI |
InChI=1S/C13H19N/c1-11-6-5-9-13(14-11)10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3 |
Clave InChI |
ITRZCNWSWYXPHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)





![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)





